molecular formula C23H16Cl2O3 B2579620 4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 306729-99-7

4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2579620
CAS No.: 306729-99-7
M. Wt: 411.28
InChI Key: ZFKAZDNJAITUFA-LCYFTJDESA-N
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Description

4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is an organic compound characterized by its complex structure, which includes a dichlorophenyl group, a prop-2-enoyl moiety, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzaldehyde and 4-methylbenzoic acid.

    Formation of the Prop-2-enoyl Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with an appropriate enolate to form the (2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl intermediate.

    Esterification: The intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the ester bond and formation of carboxylic acids.

    Reduction: Reduction reactions can target the prop-2-enoyl group, converting it to a saturated propyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid and 2,4-dichlorobenzoic acid.

    Reduction: Formation of 4-[(2Z)-3-(2,4-dichlorophenyl)propyl]phenyl 4-methylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The dichlorophenyl and prop-2-enoyl groups are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound may be used in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The dichlorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the prop-2-enoyl moiety can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.

    4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

4-[(2Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is unique due to the presence of both the dichlorophenyl and methylbenzoate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

[4-[(Z)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2O3/c1-15-2-4-18(5-3-15)23(27)28-20-11-7-17(8-12-20)22(26)13-9-16-6-10-19(24)14-21(16)25/h2-14H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKAZDNJAITUFA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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